molecular formula C9H10N4O B091511 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 303192-36-1

5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B091511
CAS No.: 303192-36-1
M. Wt: 190.2 g/mol
InChI Key: VPYFFIZLDRLOFQ-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with formamide or formic acid, leading to the formation of the triazole ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Formation of 5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-amine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to antifungal effects . The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYFFIZLDRLOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345527
Record name 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303192-36-1
Record name 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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